An In-Depth Technical Guide to (S)-(+)-Ketoprofen-13C,d3: Chemical Properties and Analytical Applications
An In-Depth Technical Guide to (S)-(+)-Ketoprofen-13C,d3: Chemical Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Ketoprofen, the pharmacologically active enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), is a potent inhibitor of cyclooxygenase (COX) enzymes. To facilitate advanced research in pharmacokinetics, metabolism, and quantitative analysis, the isotopically labeled analog, (S)-(+)-Ketoprofen-13C,d3, serves as an invaluable tool. This technical guide provides a comprehensive overview of the chemical properties of (S)-(+)-Ketoprofen-13C,d3, detailed experimental protocols for its analytical applications, and an exploration of the signaling pathways of its parent compound.
Core Chemical Properties
(S)-(+)-Ketoprofen-13C,d3 is a stable isotope-labeled version of (S)-(+)-Ketoprofen, where one carbon atom and three hydrogen atoms have been replaced with their heavier isotopes, ¹³C and ²H (deuterium), respectively. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without altering its chemical behavior in biological systems.
Table 1: General and Physicochemical Properties of (S)-(+)-Ketoprofen-13C,d3
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-(3-Benzoylphenyl)(3-¹³C,3,3,3-²H₃)propanoic acid | [1] |
| Synonyms | (S)-(+)-3-Benzoyl-α-methylbenzeneacetic Acid-13C,d3, (+)-Ketoprofen-13C,d3, (S)-Ketoprofen-13C,d3, (S)-2-(3-Benzoylphenyl)propionic Acid-d3, Dexketoprofen-d3 | [2] |
| CAS Number | 1330260-99-5 | [2] |
| Molecular Formula | C₁₅¹³CH₁₁D₃O₃ | [2] |
| Molecular Weight | 258.29 g/mol | [2] |
| Appearance | Not explicitly stated, likely a white to off-white solid | |
| Storage | 2-8°C Refrigerator | [2] |
| Applications | Labeled (S)-(+)-Ketoprofen. Anti-inflammatory; analgesic. Primarily used as an internal standard in analytical and pharmacokinetic research. | [2][3] |
Table 2: Computed Physicochemical Properties of (S)-(+)-Ketoprofen-13C,d3
| Property | Value |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 258.11647938 |
| Monoisotopic Mass | 258.11647938 |
| Topological Polar Surface Area | 54.4 Ų |
| Heavy Atom Count | 19 |
| Complexity | 331 |
Experimental Protocols
The primary application of (S)-(+)-Ketoprofen-13C,d3 is as an internal standard in quantitative bioanalytical methods. Below are detailed protocols for its use in chiral separation and mass spectrometric analysis.
Chiral Separation of Ketoprofen Enantiomers by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the separation of (R)- and (S)-ketoprofen enantiomers, a crucial step in pharmacokinetic studies where chiral inversion may occur.
Objective: To resolve the enantiomers of ketoprofen in a sample.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral stationary phase (CSP) column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Chirobiotic V)[4][5]
-
Mobile Phase: n-hexane and ethanol (B145695) (e.g., 4:3 v/v) or acetonitrile-triethylamine acetate (B1210297) (TEAA) buffer (pH 5.2)[4][6]
-
Ketoprofen sample
-
(S)-(+)-Ketoprofen-13C,d3 (if used for peak identification and quantification)
Procedure:
-
Sample Preparation: Dissolve the ketoprofen sample in the mobile phase to a known concentration (e.g., 15 mg/mL). If analyzing biological samples, a prior extraction step is necessary.[4]
-
HPLC System Setup:
-
Injection and Elution: Inject a fixed volume of the prepared sample onto the column.
-
Data Acquisition and Analysis: Monitor the elution profile and record the chromatogram. The two enantiomers will appear as separate peaks. The identity of the (S)-(+)-enantiomer peak can be confirmed by injecting a standard solution of (S)-(+)-Ketoprofen-13C,d3.
Workflow for Chiral HPLC Separation
Quantification of (S)-(+)-Ketoprofen in Biological Matrices by LC-MS/MS
This protocol details the use of (S)-(+)-Ketoprofen-13C,d3 as an internal standard for the accurate quantification of (S)-(+)-Ketoprofen in plasma samples.
Objective: To determine the concentration of (S)-(+)-Ketoprofen in plasma using a stable isotope dilution method.
Materials and Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Mobile Phase: Acetonitrile:Methanol:Water (e.g., 60:20:20, v/v/v)[9]
-
Plasma sample
-
(S)-(+)-Ketoprofen-13C,d3 internal standard solution of known concentration
-
Extraction solvent (e.g., ethyl acetate)[9]
Procedure:
-
Sample Preparation (Solid-Phase Extraction or Liquid-Liquid Extraction):
-
To a known volume of plasma, add a precise amount of the (S)-(+)-Ketoprofen-13C,d3 internal standard solution.
-
Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[9]
-
-
LC-MS/MS System Setup:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 0.3 mL/min).[9]
-
Set the mass spectrometer to monitor the specific mass transitions for both (S)-(+)-Ketoprofen and (S)-(+)-Ketoprofen-13C,d3. For example, for ketoprofen, the transition could be m/z 253.00 > 209.00.[8][9] The labeled standard will have a corresponding shifted mass transition.
-
-
Injection and Analysis: Inject the prepared sample into the LC-MS/MS system.
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of (S)-(+)-Ketoprofen in the original plasma sample by comparing the area ratio to a standard curve prepared with known concentrations of unlabeled drug and a constant concentration of the internal standard.
-
Workflow for LC-MS/MS Quantification
Signaling Pathways and Mechanism of Action
Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[10][11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][12]
-
COX-1 is a constitutively expressed enzyme involved in various physiological functions, including the protection of the gastric mucosa and platelet aggregation.[10]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[10]
By inhibiting both COX-1 and COX-2, ketoprofen reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation. The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[10]
Ketoprofen's Inhibition of the Prostaglandin Synthesis Pathway
Metabolism
Ketoprofen is primarily metabolized in the liver. The main metabolic pathway is glucuronidation, where it is conjugated with glucuronic acid.[11] Other minor metabolic routes include hydroxylation of the benzoyl ring. The resulting metabolites are largely inactive and are excreted in the urine.[13] While (S)-(+)-Ketoprofen-13C,d3 is expected to follow the same metabolic pathways, its primary utility in research has been as a non-metabolized internal standard for analytical quantification due to its stability.
Conclusion
(S)-(+)-Ketoprofen-13C,d3 is an essential tool for researchers and drug development professionals working with ketoprofen. Its well-defined chemical properties and the distinct mass shift provided by its isotopic labels make it the gold standard for quantitative bioanalysis by LC-MS/MS. The detailed experimental protocols provided in this guide offer a starting point for the implementation of robust and accurate analytical methods. A thorough understanding of the mechanism of action and metabolic pathways of the parent compound, ketoprofen, further enhances the utility of this labeled analog in advanced pharmaceutical research.
References
- 1. (S)-(+)-Ketoprofen-13C,d3 | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. CN103792311A - Resolution method of ketoprofen enantiomers by high performance liquid chromatography - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ketoprofen? [synapse.patsnap.com]
- 11. Ketoprofen - Wikipedia [en.wikipedia.org]
- 12. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 13. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
